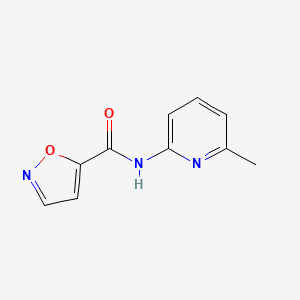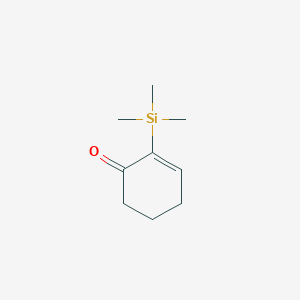
2-(Trimethylsilyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)-2-cyclohexen-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenone ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.
化学反応の分析
Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenones.
科学的研究の応用
2-(Trimethylsilyl)-2-cyclohexen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.
類似化合物との比較
Trimethylsilylacetylene: Another organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Trimethylsilyl chloride: A reagent commonly used for introducing trimethylsilyl groups into organic molecules.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins and other organic compounds.
Uniqueness: 2-(Trimethylsilyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a trimethylsilyl group. This structure imparts specific reactivity patterns and stability, making it particularly useful in synthetic organic chemistry. The compound’s ability to undergo a variety of chemical transformations while maintaining the integrity of the cyclohexenone ring sets it apart from other trimethylsilyl-containing compounds.
特性
分子式 |
C9H16OSi |
|---|---|
分子量 |
168.31 g/mol |
IUPAC名 |
2-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3 |
InChIキー |
SXGCQSJRVVKTOH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)

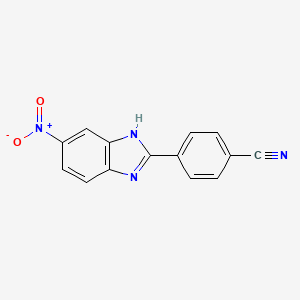
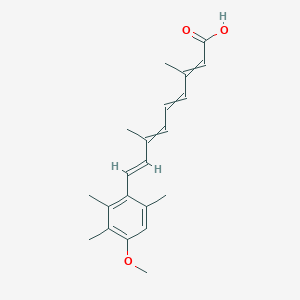

![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
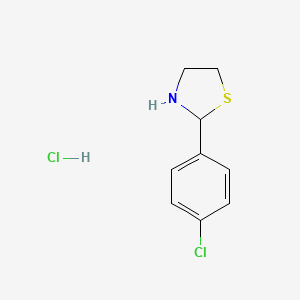
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

